molecular formula C7H6ClNO2 B1361591 Methyl 6-chloropicolinate CAS No. 6636-55-1

Methyl 6-chloropicolinate

Cat. No. B1361591
CAS RN: 6636-55-1
M. Wt: 171.58 g/mol
InChI Key: TWUXBVMXSBEKHA-UHFFFAOYSA-N
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Patent
US09353086B2

Procedure details

6-Chloropyridine-2-carboxylic acid (15.0 g, 0.11 mol) was dissolved in DCM (300 mL) and DMF (1.5 mL) and oxalyl chloride (27.4 g, 0.22 mol) was added dropwise over 10 min. The reaction mixture was stirred for 1 h, MeOH (50 mL) was added dropwise over 5 min and the reaction mixture was stirred for 1.5 h. The solvents were removed in vacuo and the residue azeotroped with DCM (2×150 mL) to give the crude title compound (16.5 g, 100%) as a green solid. LCMS (ES+): 154.5 [MH]+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.[CH3:11]N(C=O)C.C(Cl)(=O)C(Cl)=O.CO>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
27.4 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with DCM (2×150 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.